5-(benzyloxy)-1H-indole-2-carbohydrazide
Overview
Description
5-(Benzyloxy)-1H-indole-2-carbohydrazide is an organic compound that belongs to the indole family, characterized by a benzyloxy group at the 5-position and a carbohydrazide group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indole-2-carbohydrazide typically involves the following steps:
Formation of 5-(benzyloxy)-1H-indole: This can be achieved through the reaction of 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Carbohydrazide Group: The 5-(benzyloxy)-1H-indole is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group at the 2-position.
Industrial Production Methods:
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carbohydrazide group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine.
Major Products:
Oxidation: Benzyloxyindole carboxylic acids.
Reduction: Indole amines.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
5-(Benzyloxy)-1H-indole-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 5-(benzyloxy)-1H-indole-2-carbohydrazide exerts its effects depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological targets, enhancing binding affinity.
Chemical Reactivity: The indole ring can participate in various reactions due to its electron-rich nature, while the benzyloxy group can influence the electronic properties of the molecule.
Comparison with Similar Compounds
5-Hydroxyindole-2-carbohydrazide: Lacks the benzyloxy group, which may affect its solubility and reactivity.
5-(Methoxy)-1H-indole-2-carbohydrazide: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.
Uniqueness: 5-(Benzyloxy)-1H-indole-2-carbohydrazide is unique due to the presence of both the benzyloxy and carbohydrazide groups, which can significantly influence its chemical and biological properties, making it a versatile compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLZPODGJLAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370750 | |
Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-66-7 | |
Record name | 5-(benzyloxy)-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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